1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-1-one
Overview
Description
1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-1-one is a complex organic compound that features a morpholine ring, a quinoline derivative, and a sulfanylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-1-one typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the morpholine and sulfanylpropanone groups. The reaction conditions often involve the use of solvents like ethanol and DMF, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring .
Scientific Research Applications
1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-1-one involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the sulfanylpropanone group may participate in covalent bonding with target proteins .
Comparison with Similar Compounds
2,2,4-Trimethylquinolin-6-one: This compound shares the quinoline core but lacks the morpholine and sulfanylpropanone groups.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound features a morpholine ring but has a different core structure.
Indole Derivatives: These compounds have a similar aromatic structure and are used in various biological applications.
Uniqueness: 1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-1-one is unique due to its combination of a quinoline core with morpholine and sulfanylpropanone groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-12-9-14(3)18-16(10-12)13(2)11-17(20-18)24-15(4)19(22)21-5-7-23-8-6-21/h9-11,15H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFOTSNCHAJNRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)N3CCOCC3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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